molecular formula C11H14N2O B1669693 Cytisine CAS No. 485-35-8

Cytisine

Cat. No.: B1669693
CAS No.: 485-35-8
M. Wt: 190.24 g/mol
InChI Key: ANJTVLIZGCUXLD-DTWKUNHWSA-N
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Mechanism of Action

Cytisine, also known as Baptitoxin or Sophorine, is a natural alkaloid derived from the Fabaceae family of plants, including the genera Laburnum and Cytisus . It has been used as a smoking cessation treatment since 1964 .

Target of Action

This compound’s primary target is the α4β2 nicotinic acetylcholine receptor . This receptor plays a crucial role in the central effects of nicotine, making it a key target for smoking cessation therapies .

Mode of Action

This compound acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor . By stimulating dopamine release and blocking nicotine binding, this compound helps individuals overcome nicotine cravings and reduce their reliance on tobacco products .

Biochemical Pathways

This compound’s action on the α4β2 nicotinic acetylcholine receptor affects the cholinergic neurotransmission pathway . This pathway is involved in various physiological functions, including muscle contraction, heart rate, and memory. By acting as a partial agonist, this compound can modulate this pathway, helping to alleviate nicotine cravings and withdrawal symptoms .

Pharmacokinetics

This compound has a half-life of 4.8 hours . It reaches peak concentration two hours post-dose and is excreted unchanged renally without hepatic metabolism, lowering the risk of drug interactions . These properties impact its bioavailability and dosage regimen, making it a potentially effective treatment for nicotine addiction .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve reducing the severity of nicotine withdrawal symptoms and cravings . It achieves this by partially activating the α4β2 nicotinic acetylcholine receptors, thereby providing a similar satisfaction to smoking a cigarette . This can help smokers gradually reduce their dependence on nicotine .

Biochemical Analysis

Biochemical Properties

Cytisine is a low efficacy partial agonist of ⍺4-β2 nicotinic acetylcholine receptors . These receptors are believed to be central to the effect of nicotine (NIC) on the reward pathway and facilitate addiction .

Cellular Effects

This compound has been found to have neuroprotective effects in some neurological diseases such as Parkinson’s disease, depression, and cerebral injury induced by ischemia-reperfusion in animal models . In vitro studies suggest neuronal protective effects of this compound through mechanisms that involve downregulation of N-methyl-D-aspartate (NMDA) receptors .

Molecular Mechanism

Like the smoking cessation aid varenicline, this compound is a partial agonist of nicotinic acetylcholine receptors (nAChRs) . Its molecular structure has some similarity to that of nicotine, and it has similar pharmacological effects .

Temporal Effects in Laboratory Settings

This compound has a short half-life of 4.8 hours . As a result, the extract provides smokers with satisfaction similar to smoking a cigarette, alleviating the urge to smoke and reducing the severity of nicotine withdrawal symptoms, while also reducing the reward experience of any cigarettes smoked .

Dosage Effects in Animal Models

In animal models, this compound has shown to have significant effects. For instance, a study in rats reported that this compound-treated animals ate less and gained less weight than the control arm . Furthermore, this compound significantly reduced seizures and hippocampal damage while improving cognition and inhibiting synaptic remodeling in Temporal Lobe Epilepsy (TLE) rats .

Metabolic Pathways

It is known that this compound is a partial agonist of nicotinic acetylcholine receptors, which play a crucial role in the cholinergic system that involves acetylcholine as its neurotransmitter .

Transport and Distribution

Given its role as a partial agonist of nicotinic acetylcholine receptors, it is likely that it follows similar transport and distribution pathways as other agonists of these receptors .

Subcellular Localization

Given its role as a partial agonist of nicotinic acetylcholine receptors, it is likely that it localizes to the same areas of the cell where these receptors are found .

Properties

IUPAC Name

(1R,9S)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h1-3,8-9,12H,4-7H2/t8-,9+/m0/s1
Source PubChem
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InChI Key

ANJTVLIZGCUXLD-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=CC=CC(=O)N3C2
Source PubChem
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Isomeric SMILES

C1[C@H]2CNC[C@@H]1C3=CC=CC(=O)N3C2
Source PubChem
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Molecular Formula

C11H14N2O
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

6047-01-4 (hydrochloride)
Record name Cytisinicline [USAN]
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DSSTOX Substance ID

DTXSID00883395
Record name Cytisine
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Molecular Weight

190.24 g/mol
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Boiling Point

BP: 218 °C at 2 mm Hg
Record name Cytisine
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Record name CYTISINE
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Solubility

Soluble in 13 parts acetone, 1.3 parts methanol, 3.5 parts alcohol, 30 parts benzene, 10 parts ethyl acetone, 2.0 parts chloroform; practically insoluble in petroleum ether, Soluble in 1.3 parts water, In water, 4.39X10+5 mg/L at 16 °C
Record name CYTISINE
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Mechanism of Action

Cytisine is a low efficacy partial agonist of ⍺4-β2 nicotinic acetylcholine receptors. These which are believed to be central to the effect of nicotine (NIC) on the reward pathway and facilitate addiction. Cytisine reduces the effects of NIC on dopamine release in the mesolimbic system when given alone, while simultaneously attenuating NIC withdrawal symptoms that accompany cessation attempts., Cytisine is an agonist of the cholinoreceptors in the vegetative ganglia and belongs to the group of the gangliostimulating drugs. It excites the nicotine-sensitive cholinoreceptors of the postsynaptic membranes in the vegetative ganglia, chromaffin cells in the molecular part of the suprarenal gland and sinocarotid reflexogenic zone, which results in excitation of the respiratory center, predominantly through the reflexes, simulation of adrenaline release by the medullar part of the suprarenal glands and a rise in the blood pressure. After its absorption in the gastrointestinal tract, cytisine plays the part of a nicotine-substitute substance which decreases the period of interaction between nicotine and the corresponding receptors. This in turn leads to a gradual decrease and interruption of the smokers' psychic and physical nicotine dependence., A family of genes has been identified that encodes subunits of nicotinic acetylcholine receptors (nAChRs) and is expressed in the nervous system. Functional neuronal nAChRs can be expressed in Xenopus oocytes by injection of RNA encoding 1 of 2 different beta-subunits (beta 2, beta 4) in pairwise combination with RNA encoding 1 of 3 different alpha-subunits (alpha 2, alpha 3, alpha 4). We examined the sensitivity of these 6 different alpha- beta-subunit combinations to the nicotinic agonists ACh, nicotine, cytisine, and 1,1-dimethyl-4-phenylpiperazinium (DMPP). Each subunit combination displayed a distinct pattern of sensitivity to these 4 agonists. The alpha 2 beta 2 combination was 5-fold more sensitive to nicotine than to acetylcholine, while the alpha 3 beta 2 combination was 17-fold less sensitive to nicotine than to ACh, and the alpha 3 beta 4 combination was equally sensitive to both nicotine and ACh. nAChRs composed of alpha 2, alpha 3, or alpha 4 in combination with beta 2 were 14-100-fold less sensitive to cytisine than to ACh. In contrast, nAChRs composed of alpha 2, alpha 3, or alpha 4 in combination with beta 4 were 3-17-fold more sensitive to cytisine than to ACh. The alpha 2 beta 2, alpha 3 beta 2, and alpha 3 beta 4 combinations were each equally sensitive to DMPP and ACh, while the alpha 2 beta 4, alpha 4 beta 2, and alpha 4 beta 4 combinations were 4-24-fold less sensitive to DMPP than to ACh. We also demonstrated that these differences are neither a consequence of variation in the relative amounts of RNA injected nor an artifact of oocyte expression. The oocyte system can accurately express ligand-gated ion channels because mouse muscle nAChRs expressed in oocytes display pharmacological properties similar to those reported for these receptors expressed on BC3H-1 cells. We conclude that both the alpha- and the beta-subunits contribute to the pharmacological characteristics of neuronal nAChRs., Neuronal nicotinic acetylcholine receptors subserve predominantly modulatory roles in the brain, making them attractive therapeutic targets. Natural products provide key leads in the quest for nicotinic receptor subtype-selective compounds. Cytisine, found in Leguminosae spp., binds with high affinity to alpha4beta2* nicotinic receptors. We have compared the effect of C3 and C5 halogenation of cytisine and methylcytisine (MCy) on their interaction with native rat nicotinic receptors. 3-Bromocytisine (3-BrCy) and 3-iodocytisine (3-ICy) exhibited increased binding affinity (especially at alpha7 nicotinic receptors; Ki approximately 0.1 microM) and functional potency, whereas C5-halogenation was detrimental. 3-BrCy and 3-ICy were more potent than cytisine at evoking (3)H dopamine release from striatal slices (EC50 approximately 11 nM), (3)H noradrenaline release from hippocampal slices (EC50 approximately 250 nM), increases in intracellular Ca2+ in PC12 cells and inward currents in Xenopus oocytes expressing human alpha3beta4 nicotinic receptor (EC50 approximately 2 microM). These compounds were also more efficacious than cytisine. C3-halogenation of cytisine is proposed to stabilize the open conformation of the nicotinic receptor but does not enhance subtype selectivity., Cytisine, a partial agonist that binds with high affinity to the alpha4beta2 nicotinic acetylcholine receptor..., For more Mechanism of Action (Complete) data for CYTISINE (7 total), please visit the HSDB record page.
Record name Cytisine
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Color/Form

Orthorhombic prisms from acetone, Solid

CAS No.

485-35-8
Record name Cytisine
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Melting Point

152-153, 152-153 °C (sublimes), MP: 155 °C
Record name Cytisine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does cytisine interact with its target in the body?

A1: this compound acts as a partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs), mimicking the effects of nicotine but with higher affinity and lower activity. [] This interaction reduces the rewarding and reinforcing effects of nicotine, helping individuals overcome addiction. []

Q2: What are the downstream effects of this compound binding to α4β2 nAChRs?

A2: By partially activating α4β2 nAChRs, this compound stimulates dopamine release in the mesolimbic system, but to a lesser extent than nicotine. [] This effect helps alleviate withdrawal symptoms and cravings associated with smoking cessation. [] Conversely, this compound also blocks the binding of nicotine to these receptors, reducing the satisfaction derived from smoking and further aiding in cessation efforts. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol. []

Q4: Is there spectroscopic data available for this compound?

A4: Yes, spectroscopic data including IR, CD, 1D and 2D NMR, HR-ESI-MS and EI-MS has been used to characterize this compound and its derivatives. [, ] Electron ionization mass spectrometry has been specifically employed to analyze the fragmentation patterns of this compound and its derivatives. []

Q5: Have computational methods been used to study this compound?

A5: Yes, quantum-chemical calculations have been performed on this compound derivatives to determine their energy and charge characteristics. [] These calculations can help predict the stability and reactivity of this compound analogs.

Q6: Are there QSAR models available for this compound?

A6: Bioprediction studies using PASS (Prediction of Activity Spectra for Substances) have been conducted to investigate the potential biological activity of synthesized this compound derivatives. [] This information can guide the development of novel this compound-based drugs.

Q7: How do structural modifications of this compound impact its activity and selectivity?

A7: Research has focused on introducing substituents at various positions on the this compound molecule to enhance its pharmacological profile. [] For example, modifications at the alicyclic nitrogen or the pyridone ring can influence binding affinity and selectivity for specific nAChR subtypes, potentially leading to compounds with improved therapeutic effects and reduced side effects. []

Q8: What is the pharmacokinetic profile of this compound?

A9: this compound demonstrates high systemic bioavailability after oral ingestion. It undergoes minimal metabolism and is primarily cleared through renal excretion. [] Its plasma half-life averages 4.8 hours. [] Animal models indicate moderate brain uptake. []

Q9: How do the pharmacokinetic properties of this compound relate to its pharmacodynamic effects?

A10: The relatively short half-life of this compound necessitates multiple daily doses to maintain therapeutic concentrations. [, ] Its ability to readily cross the blood-brain barrier allows it to effectively target central nervous system nAChRs involved in nicotine addiction. []

Q10: What in vitro models have been used to study the effects of this compound?

A11: Primary mouse dopaminergic neuron cultures have been utilized to investigate the impact of this compound on apoptotic endoplasmic reticulum stress, a major mechanism of dopaminergic neuron loss in Parkinson's disease. []

Q11: What animal models have been employed to evaluate this compound's efficacy?

A12: Studies in mice with 6-hydroxydopamine lesions, a model of Parkinson's disease, have shown that this compound can attenuate motor deficits and protect against dopaminergic neuron loss, particularly in female mice. [] Additionally, research in rat models of temporal lobe epilepsy has demonstrated this compound's ability to reduce seizure frequency and severity, highlighting its potential as an anti-epileptic agent. []

Q12: What is the evidence for this compound's efficacy in human clinical trials?

A13: Numerous clinical trials have investigated this compound as a smoking cessation aid. Meta-analyses of these trials indicate that this compound is more effective than placebo in promoting smoking abstinence. [, , ] Notably, a study comparing this compound with nicotine replacement therapy found this compound to be superior in aiding smoking cessation, although it was associated with a higher frequency of self-reported adverse events. []

Q13: What analytical methods are used to characterize and quantify this compound?

A14: High-performance liquid chromatography (HPLC) coupled with various detection techniques, such as diode array (DAD), fluorescence (FLD), and mass spectrometry (MS), is widely used for the analysis of this compound in biological samples and pharmaceutical formulations. [] The choice of detection method depends on the required sensitivity and selectivity for the specific application.

Q14: How does this compound compare to other smoking cessation therapies, such as varenicline?

A15: this compound and varenicline both act as partial agonists at α4β2 nAChRs. While both drugs demonstrate efficacy in promoting smoking cessation, head-to-head trials have yielded mixed results. [, , ] Notably, this compound is significantly less expensive than varenicline, making it a potentially more accessible option for many individuals. [, ]

Q15: Are there potential applications of this compound beyond smoking cessation?

A17: Emerging research suggests that this compound may hold therapeutic potential for other conditions, including alcohol dependence, depression, and neurodegenerative diseases. [, ] For example, preclinical studies have shown promising results for this compound in reducing alcohol consumption and alleviating depressive-like behavior. [, ] Furthermore, its neuroprotective effects in Parkinson's disease models warrant further investigation for potential applications in neurology. []

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